(2E)-3-{5-[(3-chlorophenoxy)methyl]furan-2-yl}-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(E)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes a chlorophenoxy group, a furan ring, and a hydroxy-methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves a multi-step process. One common method includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 3-chlorophenol, which is then reacted with formaldehyde to produce 3-chlorophenoxymethyl alcohol.
Furan Ring Formation: The chlorophenoxymethyl alcohol is then subjected to a cyclization reaction with furfural to form the furan ring.
Condensation Reaction: The final step involves a condensation reaction between the furan intermediate and 4-hydroxy-3-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
(E)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE
- (E)-3-{5-[(3-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE
Uniqueness
(E)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group, in particular, may enhance its reactivity and interaction with biological targets compared to its brominated or fluorinated analogs.
Properties
Molecular Formula |
C21H17ClO5 |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
(E)-3-[5-[(3-chlorophenoxy)methyl]furan-2-yl]-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H17ClO5/c1-25-21-11-14(5-9-20(21)24)19(23)10-8-16-6-7-18(27-16)13-26-17-4-2-3-15(22)12-17/h2-12,24H,13H2,1H3/b10-8+ |
InChI Key |
JLVFIDDBEBUGTH-CSKARUKUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)/C=C/C2=CC=C(O2)COC3=CC(=CC=C3)Cl)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)C=CC2=CC=C(O2)COC3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
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